molecular formula C16H19F2NO4 B13384614 (5S,6R)-5-(Boc-amino)-6-(2,5-difluorophenyl)tetrahydropyran-3-one

(5S,6R)-5-(Boc-amino)-6-(2,5-difluorophenyl)tetrahydropyran-3-one

Cat. No.: B13384614
M. Wt: 327.32 g/mol
InChI Key: OTCULXVRRSCLLI-UHFFFAOYSA-N
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Description

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the tert-butyl group: This can be accomplished through a tert-butylation reaction using tert-butyl chloride and a base.

    Formation of the carbamate group: This step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((2R,3R)-2-(2,5-dichlorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate: Similar structure but with chlorine atoms instead of fluorine atoms.

    tert-Butyl ((2R,3R)-2-(2,5-dimethylphenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate: Similar structure but with methyl groups instead of fluorine atoms.

The uniqueness of tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate lies in the presence of the difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H19F2NO4

Molecular Weight

327.32 g/mol

IUPAC Name

tert-butyl N-[2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)

InChI Key

OTCULXVRRSCLLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F

Origin of Product

United States

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